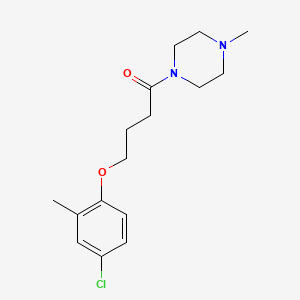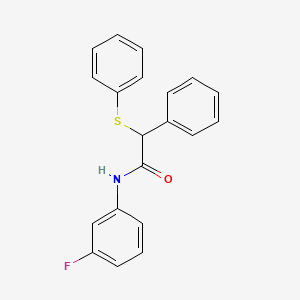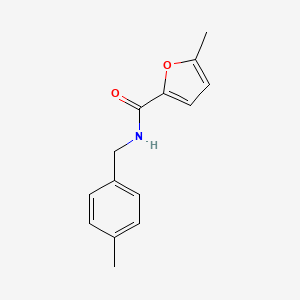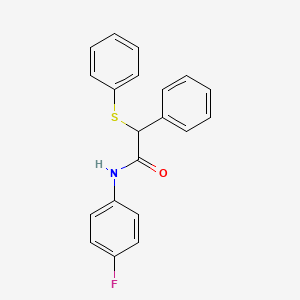![molecular formula C21H22N4O4 B10889450 (2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methoxy-2-nitrophenyl)prop-2-enamide](/img/structure/B10889450.png)
(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methoxy-2-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE is an organic compound that features a cyano group, a diethylamino group, and a methoxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process:
Formation of the Propenamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile in the presence of a base such as piperidine.
Introduction of the Diethylamino Group: This step involves the substitution of a suitable leaving group (e.g., a halide) with diethylamine.
Attachment of the Methoxy-Nitrophenyl Group: This can be done through a nucleophilic aromatic substitution reaction where the nitro group activates the aromatic ring towards nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Diethylamine in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the diethylamino group can participate in hydrogen bonding and other interactions. The methoxy-nitrophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE
- (E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-HYDROXY-2-NITROPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the diethylamino and methoxy-nitrophenyl groups can enhance its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methoxy-2-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22N4O4/c1-4-24(5-2)17-8-6-15(7-9-17)12-16(14-22)21(26)23-19-11-10-18(29-3)13-20(19)25(27)28/h6-13H,4-5H2,1-3H3,(H,23,26)/b16-12+ |
InChI Key |
MDPSFCKNZGRMAZ-FOWTUZBSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B10889367.png)

![2-[(6-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10889378.png)
![N-(3-chloro-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10889381.png)
![N~1~-[3-({2-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10889385.png)



![4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10889408.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](thiophen-2-yl)methanone](/img/structure/B10889411.png)
![5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10889430.png)
![ethyl 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10889436.png)
![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889444.png)
![Methyl 9-methyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10889449.png)
